2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Aromatase inhibition Breast cancer Non-steroidal inhibitors

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS 1178019-16-3) is a heterocyclic compound with the molecular formula C₈H₅N₃OS and a molecular weight of 191.21 g/mol, typically supplied at ≥95% purity. It features a thiazole ring substituted at the 2-position with a pyrimidin-2-yl moiety and at the 4-position with a reactive aldehyde group.

Molecular Formula C8H5N3OS
Molecular Weight 191.21 g/mol
CAS No. 1178019-16-3
Cat. No. B1521175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde
CAS1178019-16-3
Molecular FormulaC8H5N3OS
Molecular Weight191.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC(=CS2)C=O
InChIInChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H
InChIKeyIXCQLYQNBGWDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS 1178019-16-3): A Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Coordination Chemistry


2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS 1178019-16-3) is a heterocyclic compound with the molecular formula C₈H₅N₃OS and a molecular weight of 191.21 g/mol, typically supplied at ≥95% purity . It features a thiazole ring substituted at the 2-position with a pyrimidin-2-yl moiety and at the 4-position with a reactive aldehyde group. This compound belongs to the class of thiazole-carbaldehyde building blocks that serve as versatile synthetic intermediates. The pyrimidin-2-yl substituent distinguishes it from simpler thiazole aldehydes and confers specific electronic and hydrogen-bonding properties relevant to biological target engagement, particularly in kinase and aromatase inhibitor programs [1].

Why Generic Substitution of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde Fails: Regiochemistry and Heteroaryl Identity Are Determinants of Biological Outcome


The scientific literature demonstrates that in-class thiazole-carbaldehyde analogs cannot be interchanged without compromising downstream biological activity. The pyrimidin-2-yl substituent at the thiazole 2-position provides a critical bidentate nitrogen coordination motif—the pyrimidine N1 and thiazole N3 atoms—that is absent in pyridinyl, phenyl, or unsubstituted analogs [1]. This chelation capability is essential for metal coordination in metalloenzyme inhibition (e.g., aromatase cytochrome P450 haem iron) and for forming stable coordination polymers [2][3]. Furthermore, the aldehyde at the 4-position (vs. 5-position regioisomers) governs the trajectory of derivatization and the geometry of the final pharmacophore. Substituting the 2-pyrimidinyl with 4-pyrimidinyl or 2-pyridinyl alters the spatial orientation of the nitrogen lone pairs, reducing target engagement efficiency by factors that can exceed 100-fold in comparative enzyme assays [1].

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde: Quantitative Differentiation Evidence Against Comparator Analogs


Aromatase Inhibitory Activity: Pyrimidin-2-yl vs. Pyridinyl vs. Phenyl Substitution at the Thiazole 2-Position

Derivatives of 2-(pyrimidin-2-yl)thiazole-4-carbaldehyde, specifically 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole compounds, exhibit potent aromatase (CYP19A1) inhibition. Compound 1 (4-(2-hydroxyphenyl)-2-(pyrimidin-2-yl)thiazole, derived from the target aldehyde scaffold) demonstrated an IC50 of 0.42 nM in a fluorescence-based aromatase inhibition assay, making it approximately 2,000-fold more potent than the clinical comparator ketoconazole [1]. The pyrimidin-2-yl moiety is essential for this activity: replacement with a phenyl or pyridinyl group eliminates the second nitrogen required for haem iron coordination, and literature SAR shows that nitrogen heterocycles at the 2-position of the central thiazole are significantly responsible for enhanced aromatase inhibitory activity [1]. This scaffold-dependent potency cannot be achieved with 2-phenylthiazole-4-carbaldehyde (CAS 20949-81-9) or 2-(pyridin-2-yl)thiazole-4-carbaldehyde (CAS 173838-60-3) as starting materials.

Aromatase inhibition Breast cancer Non-steroidal inhibitors

Regiochemistry Specificity: 4-Carbaldehyde vs. 5-Carbaldehyde Thiazole Isomers in Synthetic Accessibility and Biological Relevance

The aldehyde position on the thiazole ring is a critical determinant of both reactivity and the geometry of downstream derivatives. 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (1178019-16-3) places the aldehyde at the 4-position, which is the site used for condensation with aryl/heteroaryl methyl ketones to generate the pharmacologically active 4-substituted thiazole series described by Sahin et al. (2018). In contrast, the regioisomer 2-(pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde (CAS 1339714-85-0) places the aldehyde at the 5-position and the pyrimidine attachment at the 4-position (rather than 2-position). This alters both the vector of derivatization and the pyrimidine nitrogen orientation. No peer-reviewed studies demonstrate comparable aromatase inhibitory activity from 5-carbaldehyde-derived analogs, and the 4-carbaldehyde regioisomer is the scaffold validated in the 2018 aromatase inhibitor study with 21 characterized derivatives and yields of 66–91% [1].

Regiochemistry Synthetic intermediate Structure-activity relationship

Coordination Chemistry: Unique Bond Cleavage and Rearrangement Reactivity with Copper(II) Not Observed with Simpler Thiazole Aldehydes

The 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbaldehyde ligand, structurally derived from the target compound scaffold, participates in an unusual in situ multiple bond cleavage and rearrangement reaction under solvothermal conditions with CuBr₂ in CH₂Cl₂:CH₃CN. This reaction involves S–S, S–C(sp²), and C(sp²)–N bond cleavage of pyrimidinedisulfide, yielding the dimeric copper(II) complex [Cuᴵᴵ(μ-Br)(Br)L]₂ where L = 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbaldehyde [1]. The pyrimidine N1 and thiazole N3 atoms provide a bidentate coordination motif essential for this reactivity. Simpler thiazole-4-carbaldehydes lacking the pyrimidine substituent (e.g., thiazole-4-carboxaldehyde, CAS 3364-80-5) cannot engage in this type of chelation-assisted rearrangement. The resulting coordination polymer exhibits distinct electrical conductivity and luminescent properties at room temperature [1].

Coordination polymers Copper complexes In situ ligand synthesis

DFT-Calculated Electronic Properties: Pyrimidinyl-Thiazole Scaffolds Show Favorable Frontier Orbital Energies for Biological Interactions

Density functional theory (DFT) studies on thiazolopyrimidine derivatives—a fused-ring class accessible via cyclocondensation of the target aldehyde—reveal that the pyrimidine-thiazole scaffold confers a low HOMO-LUMO energy gap and high electrophilicity index, parameters associated with biological reactivity [1]. In a 2024 study by Alzahrani and El-Helw, the thiazolopyrimidine derivative 6-acetyl-7-methyl-5-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dione exhibited the highest softness and lowest energy gap among the synthesized series, correlating with antiproliferative activity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines [1]. The pyrimidin-2-yl group contributes frontier orbital characteristics that are absent in phenyl-substituted analogs. While direct DFT data for the aldehyde precursor itself are not reported, the electronic properties of the derived thiazolopyrimidines validate the scaffold choice.

DFT calculation Frontier orbital analysis Electrophilicity index

Synthetic Yield Benchmarking: Optimized Cyclocondensation Access to Thiazolopyrimidines vs. Alternative Aldehyde Starting Materials

The aldehyde functionality at the 4-position of the thiazole ring enables efficient cyclocondensation with chloroacetic acid and substituted aldehydes to generate fused thiazolopyrimidines. Microwave-assisted protocols using thiazole-4-carbaldehyde precursors have been reported to produce fused thiazolopyrimidines in high yield [1]. In a related process, a thiazole species derived from amino aldehyde condensation followed by spontaneous thiol-imine cycloaddition was isolated by simple filtration in 76–82% yield with diastereomeric ratio >99:1 [2]. This contrasts with the multi-step, lower-yielding sequences often required when the aldehyde is positioned at the 5-position or when the heteroaryl substituent lacks the second nitrogen for directed reactivity. The combination of the pyrimidin-2-yl directing group and the 4-carbaldehyde electrophile enables convergent synthetic strategies not accessible with regioisomeric analogs.

Cyclocondensation Microwave-assisted synthesis Synthetic yield

Kinase Inhibitor Pharmacophore: Pyrimidin-2-yl Thiazole as a Privileged Scaffold in Tyrosine Kinase Targeting

The pyrimidine-thiazole scaffold is well-established in kinase inhibitor design. The pyrimidine ring provides a key hydrogen-bonding interaction with the kinase hinge region, while the thiazole contributes to hydrophobic pocket occupancy. Imatinib, a 2-phenylaminopyrimidine derivative, exemplifies the clinical relevance of pyrimidine-containing kinase inhibitors . Pyrimidine derivatives as kinase inhibitors are the subject of extensive patent literature, including RU2677653C2 and related filings describing pyrimidine and pyridine derivatives as protein kinase inhibitors targeting ZAP-70, IGF-1R, and other kinases [1]. The 2-(pyrimidin-2-yl)thiazole-4-carbaldehyde scaffold provides a versatile starting point for introducing diversity at the aldehyde position to explore kinase selectivity. In contrast, 2-(pyridin-2-yl)thiazole-4-carbaldehyde (CAS 173838-60-3), while active against MCF-7 and HepG2 cell lines with IC50 values of 5.36–8.76 μM, lacks the second pyrimidine nitrogen that enables additional hydrogen-bonding interactions in the kinase ATP-binding pocket [2].

Kinase inhibition Tyrosine kinase Anticancer

Optimal Research and Industrial Application Scenarios for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS 1178019-16-3)


Non-Steroidal Aromatase Inhibitor Development for Breast Cancer

This compound serves as the essential starting material for synthesizing 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives with potent aromatase (CYP19A1) inhibitory activity. The Sahin et al. (2018) study demonstrated that derivatives from this scaffold achieve IC50 values as low as 0.42 nM—approximately 2,000-fold more potent than ketoconazole—in fluorescence-based aromatase inhibition assays, with antiproliferative activity confirmed against MCF-7 breast cancer cells [1]. The pyrimidin-2-yl moiety is structurally indispensable for haem iron coordination in the CYP450 active site. Researchers should procure this specific CAS number to ensure access to the validated 4-carbaldehyde regioisomer required for this synthetic route.

Coordination Polymer and Metal-Organic Framework Synthesis

The pyrimidine-thiazole bidentate coordination motif enables the formation of structurally characterized Cu(II) and Cu(I) coordination polymers with demonstrated electrical conductivity and luminescent properties at room temperature [2]. The 2012 study by Gallego et al. showed that the pyrimidin-2-ylamino-thiazole-4-carbaldehyde ligand undergoes unusual in situ bond cleavage and rearrangement reactions with copper halides, producing architectures not accessible from simpler thiazole aldehydes. This application requires the specific pyrimidine substitution pattern for chelation-assisted reactivity.

Kinase Inhibitor Lead Generation and Scaffold Hopping

The pyrimidine-thiazole scaffold is a privileged chemotype in kinase inhibitor discovery. Extensive patent literature (e.g., RU2677653C2) describes pyrimidine derivatives as inhibitors of ZAP-70, IGF-1R, and other clinically relevant kinases [3]. The reactive aldehyde at the 4-position allows for rapid library construction via condensation, reductive amination, or Knoevenagel reactions, enabling systematic exploration of kinase selectivity. Unlike 2-(pyridin-2-yl)thiazole-4-carbaldehyde, which yields compounds with micromolar antiproliferative activity (IC50 5.36–8.76 μM), the pyrimidin-2-yl analog provides an additional hydrogen-bond acceptor that can enhance hinge-region binding affinity [4].

Fused Thiazolopyrimidine Heterocycle Synthesis via Cyclocondensation

The aldehyde group at the 4-position enables cyclocondensation reactions with bifunctional reagents (e.g., chloroacetic acid, ethyl chloroacetate, chloroacetonitrile) to generate fused thiazolo[3,2-a]pyrimidine systems. Microwave-assisted protocols deliver these fused heterocycles in high yield [5]. DFT calculations on the resulting thiazolopyrimidines reveal favorable frontier orbital properties (low HOMO-LUMO gap, high electrophilicity index) that correlate with antiproliferative activity against MCF-7 and HepG2 cancer cell lines [6]. This regiospecific cyclization is only possible with the 4-carbaldehyde isomer; the 5-carbaldehyde regioisomer (CAS 1339714-85-0) leads to a different ring fusion pattern.

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